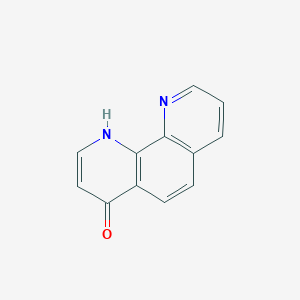

1,10-Phenanthrolin-4-ol

Overview

Description

1,10-Phenanthrolin-4-ol is a ligand used in mild, copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts, leading to aryl- and alkenylsulfones .

Synthesis Analysis

1,10-Phenanthrolin-4-ol has been used in the synthesis of a series of mono-N-oxides of 1,10-phenanthrolines. The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution . It has also been used as a ligand in base-metal catalysts for alkene hydrosilylation .Molecular Structure Analysis

The molecular formula of 1,10-Phenanthrolin-4-ol is C12H8N2O . The structure of the molecule has been determined from the potential energy scan by varying the dihedral angles at B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

1,10-Phenanthrolin-4-ol has been used in copper-catalyzed cascade reactions . It has also been used in iron-catalyzed alkene hydrosilylation . The reaction of 1,10-phenanthroline and dicyanamide ligands with Cu(II) and Co(II) nitrates afforded the complexes .Physical And Chemical Properties Analysis

1,10-Phenanthrolin-4-ol has a molecular weight of 196.21 . Its absorption and electrochemical properties can be tuned by introducing or modifying substituents in its structure .Scientific Research Applications

Synthesis and Characterization of Iron(III) Complex of 1,10-Phenanthroline

Scientific Field

Inorganic Chemistry

Summary of Application

The study focuses on the synthesis and characterization of an iron(III) complex with 1,10-Phenanthroline. The complex has potential applications in various fields of chemistry due to its unique features.

Methods of Application

A simple method of direct stoichiometric addition at room temperature of solutions of 1,10-Phenanthroline (phen) to metal salt was used to synthesize the complex. The resultant metal salt-ligand mixture was stirred continuously for 30 minutes and left to stand at room temperature .

Results

The investigations showed a 1:3 metal-ligand molar ratio was formed. The maximum wavelength of absorption (λmax) for Fe(III) complexes of 1,10-phenanthroline was found to be 310 nm . The solubility profile of Fe(III) phenanthroline complex in various solvents was recorded .

Green and Convenient Approach for the Synthesis of 1,10-Phenanthrolines

Scientific Field

Green Chemistry

Summary of Application

The study presents a green and convenient approach for the synthesis of 1,10-phenanthrolines via a catalyst- and solvent-free condition. This method has potential applications in the development of environmentally friendly synthetic technologies.

Methods of Application

The reaction of substituted 1,10 phenanthroline via four-component cyclocondensation of 8-hydroxyquinoline, p-nitrobenzaldehyde, acetoacetanilide, and ammonium acetate was examined. The reaction mixture was irradiated at 100 W and 110 °C under the microwave (MW) method .

Results

The MW-assisted reactions in solvent-free conditions have gained popularity because of rapid reaction rate, cleaner reactions, higher atom economy, ease of manipulation, reducing the hazard, etc .

Functionalization of 1,10-Phenanthroline

Scientific Field

Organic Chemistry

Summary of Application

The study focuses on the synthesis strategies to functionalize 1,10-Phenanthroline in all positions. The functionalized phenanthroline ligands have found applications in almost every facet of chemistry .

Methods of Application

The authors compiled and categorized existing synthetic strategies for the stepwise polyfunctionalization of phen in various positions .

Results

The extensive use of substituted phenanthroline ligands with different metal ions has resulted in a diverse array of complexes tailored for numerous applications . These complexes have been utilized as sensitizers in dye-sensitized solar cells, as luminescent probes modified with antibodies for biomaterials, and in the creation of elegant supramolecular architectures .

Synthesis and Characterization of N-Oxides of 1,10-Phenanthroline

Scientific Field

Physical Chemistry

Summary of Application

The study explores the potential of N-oxides of 1,10-Phenanthroline. The strictly planar aromatic structure of 1,10-phenanthroline is expected to induce unique features of the corresponding N-oxides .

Methods of Application

The study involves the synthesis and characterization of N-oxides of 1,10-Phenanthroline .

Results

The potential of these compounds has not been fully explored yet .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1H-1,10-phenanthrolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-10-5-7-14-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYBEGHUZQSYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C(=O)C=CN3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395726 | |

| Record name | 1,10-Phenanthrolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,10-Phenanthrolin-4-ol | |

CAS RN |

23443-31-4 | |

| Record name | 1,10-Phenanthrolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

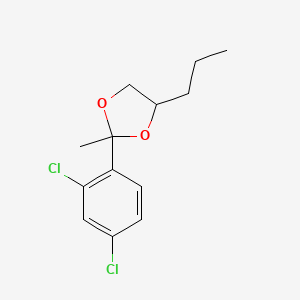

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate](/img/structure/B1598505.png)